![molecular formula C20H23N3O3 B2752772 (4-Morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone CAS No. 2379953-47-4](/img/structure/B2752772.png)
(4-Morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone, commonly known as MPAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAM is a small molecule that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
MPAM acts as a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors (nAChRs), which are widely expressed in the brain and play a critical role in cognitive function, mood regulation, and addiction. MPAM binds to a specific site on the α4β2 nAChRs, enhancing the receptor's sensitivity to acetylcholine and increasing the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action has been implicated in the cognitive-enhancing and antidepressant effects of MPAM.
Biochemical and Physiological Effects:
MPAM has been shown to have several biochemical and physiological effects, including enhancing cognitive function, improving mood, and inhibiting cancer cell growth. In preclinical studies, MPAM has been shown to improve cognitive performance in various animal models, including rats and monkeys. MPAM has also been shown to have antidepressant-like effects in animal models of depression. In cancer research, MPAM has been shown to inhibit the growth of cancer cells and induce apoptosis through various mechanisms, including inhibition of the Akt/mTOR pathway and induction of endoplasmic reticulum stress.
实验室实验的优点和局限性
MPAM has several advantages for lab experiments, including its small size, high potency, and selectivity for α4β2 nAChRs. MPAM has been used as a tool compound for the study of α4β2 nAChRs and their role in various physiological and pathological processes. However, MPAM also has some limitations, including its potential toxicity and off-target effects. Further studies are needed to fully understand the safety and efficacy of MPAM in various experimental settings.
未来方向
MPAM has several potential future directions, including its development as a therapeutic agent for neurological disorders, cancer, and other diseases. MPAM has also been used as a lead compound for the development of new drugs with improved pharmacological properties, including higher potency, selectivity, and safety. Further studies are needed to fully understand the mechanism of action and potential clinical applications of MPAM.
合成方法
MPAM can be synthesized using various methods, including the reaction of 4-(4-bromophenyl)morpholine with 3-(pyridin-3-yloxymethyl)azetidine-1-carboxylic acid, followed by deprotection of the pyridine moiety. Another method involves the reaction of 4-(4-bromophenyl)morpholine with 3-(pyridin-3-yloxymethyl)azetidine-1-carbonyl chloride, followed by deprotection of the pyridine moiety. Both methods have been reported to yield MPAM in good yields.
科学研究应用
MPAM has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MPAM has been shown to enhance the release of neurotransmitters such as dopamine and norepinephrine, which may have implications for the treatment of neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD). In cancer research, MPAM has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. In drug discovery, MPAM has been used as a lead compound for the development of new drugs with improved pharmacological properties.
属性
IUPAC Name |
(4-morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20(17-3-5-18(6-4-17)22-8-10-25-11-9-22)23-13-16(14-23)15-26-19-2-1-7-21-12-19/h1-7,12,16H,8-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVBAUTSNZFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)N3CC(C3)COC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}phenyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

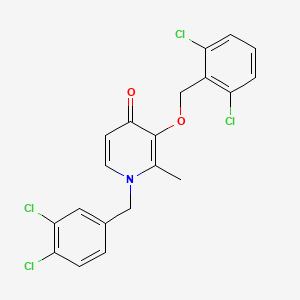
amine](/img/structure/B2752690.png)
![1-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2752691.png)
![1,7-dimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2752693.png)
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2752696.png)
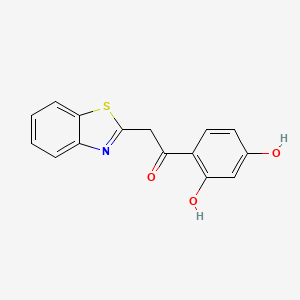
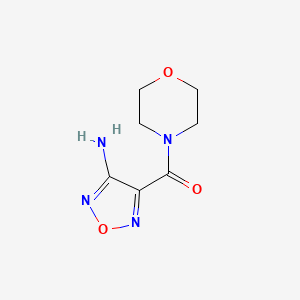
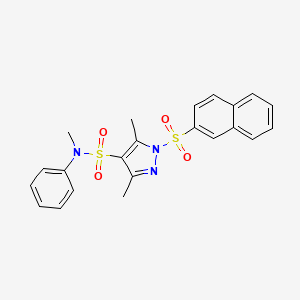

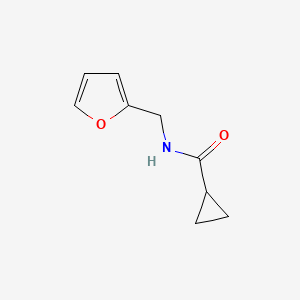
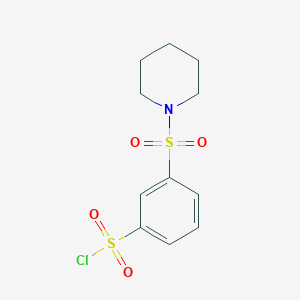
![4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2752705.png)

